2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
The compound 2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide features a pyrido[2,3-d]pyrimidinone core substituted with a 2-iodobenzamide group at the phenyl ring. This scaffold is structurally related to kinase inhibitors and other bioactive molecules targeting nucleotide-binding domains .
Properties
IUPAC Name |
2-iodo-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN4O2/c1-13-24-19-17(6-4-12-23-19)21(28)26(13)15-10-8-14(9-11-15)25-20(27)16-5-2-3-7-18(16)22/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYUGBNNIJALNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method involves the iodination of a precursor compound followed by amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Amide Bond Formation: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its aromatic and heterocyclic components make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound shares a common pyrido[2,3-d]pyrimidinone core with several analogs, differing primarily in substituents on the benzamide and phenyl rings. Key structural analogs include:
Key Observations :
- Halogen Substitutions: The target compound’s iodine atom confers higher molecular weight (500.26 vs. In contrast, fluoro and chloro substituents reduce steric bulk and increase electronegativity, possibly improving metabolic stability .
- Functional Group Variations : The ethoxy group in CM628083 increases polarity, likely enhancing aqueous solubility compared to halogenated analogs .
Biological Activity
Overview
2-Iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-iodo-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
- Molecular Formula : C21H15IN4O2
- Molecular Weight : 482.281 g/mol
- CAS Number : 921866-47-9
The compound features an iodinated benzamide linked to a pyrido[2,3-d]pyrimidin moiety, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.
- Antiproliferative Effects : It has shown potential in inhibiting cell proliferation in various cancer cell lines.
Biological Assays and Findings
Recent studies have evaluated the compound's efficacy against different biological targets:
| Study | Target | IC50 Value (µM) | Findings |
|---|---|---|---|
| Study A | DHFR | 5.0 | Significant inhibition observed |
| Study B | Cancer Cells (e.g., HeLa) | 7.5 - 11.1 | Moderate to high antiproliferative activity |
These studies suggest that the compound holds promise as a therapeutic agent in cancer treatment and other diseases.
Case Studies
- Anticancer Activity : In a study focusing on various derivatives of benzamide compounds, this compound exhibited notable cytotoxicity against human cancer cell lines. The mechanism was linked to the inhibition of key metabolic pathways essential for tumor growth.
- Enzyme Interaction Studies : Research demonstrated that this compound effectively binds to DHFR, leading to a decrease in enzyme activity and subsequent effects on cell cycle progression in treated cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-y}phenyl)benzamide, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Indole Derivatives | Indole ring system | Antiviral and anticancer properties |
| Imidazole Derivatives | Imidazole ring system | Antibacterial and antifungal activities |
The incorporation of the pyrido[2,3-d]pyrimidin core in this compound provides distinct chemical properties that enhance its biological activities compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
